molecular formula C26H32N2O7 B2698258 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline CAS No. 1491150-39-0

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline

Cat. No. B2698258
M. Wt: 484.549
InChI Key: OWEQGUMTLGFTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline is a useful research compound. Its molecular formula is C26H32N2O7 and its molecular weight is 484.549. The purity is usually 95%.
BenchChem offers high-quality N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Mechanisms

Pharmacological studies on compounds with similar structures or functionalities have focused on elucidating their mechanisms of action and potential therapeutic applications. For instance, research on trimebutine and its metabolite N-monodesmethyltrimebutine has shown effectiveness in relieving abdominal pain, indicating a potential area of application for related compounds in managing gastrointestinal disorders (Roman et al., 1999).

Chemical Synthesis and Structural Analysis

Synthetic methodologies for related compounds often aim to enhance the efficiency and selectivity of chemical reactions. A study on the synthesis of colchicine analogues, including methods for constructing complex molecular frameworks, can offer insights into synthetic strategies that might be applicable to the compound (Mackay et al., 1989).

Inhibitory Effects and Molecular Interactions

Research on compounds with acetylamino groups and their derivatives has explored their inhibitory effects on certain biological processes. For example, the study on acetazolamide's inhibition of photosystem II in spinach chloroplasts highlights how compounds with specific functional groups can interact with biological systems, potentially leading to applications in understanding and manipulating photosynthetic processes (Swader & Jacobson, 1972).

Molecular Dynamics and Polymorphism

Investigations into the molecular dynamics and polymorphic transitions of compounds like DL-norvaline offer valuable information on the physical properties and stability of related chemicals. Such studies can inform the development of materials and drugs by understanding how molecular motions impact their physical states and reactivity (Ren et al., 2011).

properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7/c1-6-7-20(26(31)32)28-19-11-9-16-17(13-21(19)30)18(27-14(2)29)10-8-15-12-22(33-3)24(34-4)25(35-5)23(15)16/h9,11-13,18,20H,6-8,10H2,1-5H3,(H,27,29)(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEQGUMTLGFTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.